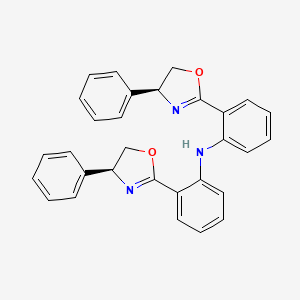

bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Description

Role of C₂‑Symmetric Bis(oxazoline) Ligands in Modern Organometallic Chemistry

C₂-symmetric bis(oxazoline) ligands occupy a privileged position in asymmetric catalysis due to their ability to enforce predictable stereochemical outcomes across diverse reaction manifolds. The ligand framework’s inherent symmetry reduces conformational flexibility, ensuring consistent spatial positioning of donor atoms around metal centers. For example, Evans’ seminal work demonstrated that Cu(I) complexes of C₂-symmetric BOX ligands achieve enantiomeric ratios exceeding 90:10 in cyclopropanation and aziridination reactions, a feat attributed to the ligands’ rigid chiral environment.

The electronic tunability of bis(oxazoline) ligands further enhances their utility. Substitutions at the oxazoline 4-position (e.g., tert-butyl, isopropyl, or phenyl groups) modulate both steric bulk and electron-donating properties, enabling fine adjustments to catalytic activity. In iron-catalyzed oxyamination reactions, phenyl-substituted bis(oxazoline) ligands induce cis-diastereoselectivity >20:1 and enantioselectivity >95% ee by creating a chiral pocket that directs substrate approach trajectories.

Table 1: Comparative Performance of Bis(oxazoline) Ligands in Selected Reactions

| Ligand Type | Metal Center | Reaction | ee (%) | Reference |

|---|---|---|---|---|

| Ph-BOX (C2-symmetric) | Cu(I) | Cyclopropanation | 92 | |

| iPr-BOX | Fe(II) | Oxyamination | 95 | |

| BOPA (this compound) | Zn(II) | [4+2] Cycloaddition | 89 |

Structural Hybridization: Integrating Aromatic Amine Backbones with Chiral Oxazoline Motifs

The integration of an aromatic amine spacer between oxazoline units in this compound introduces three critical advantages over traditional BOX ligands:

- Enhanced π-Conjugation: The central diphenylamine moiety facilitates electron delocalization, potentially stabilizing transition states through secondary orbital interactions. This property proves advantageous in reactions requiring charge separation, such as asymmetric Michael additions.

- Adaptive Coordination Geometry: Unlike conventional BOX ligands with fixed bite angles, the amine linker allows slight torsional adjustments, accommodating larger metal ions like Ca(II) or Zn(II) while maintaining stereochemical control. In calcium-mediated hydroaminations, this flexibility enables 82% yield with 57–79% ee, surpassing earlier BOX ligand performances.

- Steric Differentiation: The orthogonal positioning of phenyl groups relative to the oxazoline planes creates a chiral cleft with distinct quadrants. This architecture proved pivotal in Zn-catalyzed [4+2] cycloadditions, where ortho-substituted BOPA ligands suppressed unproductive substrate coordination, boosting regioselectivity to >20:1.

The compound’s stereoelectronic profile is encapsulated in its SMILES structure:C1(NC2=CC=CC=C2C3=N[C@@H](C4=CC=CC=C4)CO3)=CC=CC=C1C5=N[C@@H](C6=CC=CC=C6)CO5

This configuration ensures that each oxazoline’s (S)-stereocenter projects its phenyl group into the metal coordination sphere, while the amine nitrogen provides a secondary binding site for substrate activation.

Mechanistic Implications: In Cu-catalyzed asymmetric couplings, the ligand’s oxazoline nitrogens coordinate the metal in a square-planar geometry, leaving the amine nitrogen available for hydrogen bonding with pro-nucleophiles like anilines. This dual activation mode explains its success in reactions involving sterically demanding ortho-substituted anilines, where competing ligands show reduced activity.

Properties

IUPAC Name |

2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O2/c1-3-11-21(12-4-1)27-19-34-29(32-27)23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-33-28(20-35-30)22-13-5-2-6-14-22/h1-18,27-28,31H,19-20H2/t27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWYGLETUBABU-VSGBNLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-aminophenyl derivatives with chiral oxazoline precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the oxazoline rings are introduced via a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nitric acid, halogens; reactions are conducted under controlled temperature conditions to prevent over-substitution.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced amine derivatives with altered oxidation states.

Substitution: Substituted phenyl derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic reactions, such as cross-coupling and polymerization reactions .

Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, making it useful in the development of chiral drugs and bioactive compounds .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .

Industry: Industrially, the compound is used in the synthesis of advanced materials, such as polymers and resins. Its ability to form stable complexes with metals also makes it useful in the production of catalysts for various chemical processes .

Mechanism of Action

The mechanism of action of bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral oxazoline rings allow it to bind selectively to these targets, modulating their activity. In catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Analysis

Substituent Effects: Phenyl vs. tert-Butyl: The phenyl group in the main compound provides rigidity and π-π stacking capability, critical for enantioselective catalysis . Isopropyl: The isopropyl variant () offers intermediate steric bulk compared to phenyl and tert-butyl, balancing cost and reactivity for large-scale applications. Diphenyl: The diphenyl-substituted analog (CAS: 1370549-65-7) has a significantly higher molecular weight (611.73 g/mol) and extended aromaticity, enhancing chiral recognition in asymmetric synthesis .

Stability and Handling :

- The main compound’s requirement for 2–8°C storage under inert conditions contrasts with the tert-butyl derivative’s stability at room temperature , suggesting differences in oxidative or hydrolytic susceptibility .

Applications :

- The main compound’s S-configuration is optimal for asymmetric aldol and Michael additions, whereas the diphenyl analog’s (4R,5R) configuration may favor alternative stereochemical outcomes .

Research Implications

- Environmental Toxicity : The main compound’s H410 hazard necessitates specialized disposal protocols, unlike its analogs, which lack explicit environmental warnings in available data .

- Cost vs. Performance : The diphenyl analog’s higher price (€253/100 mg) reflects its complex synthesis and niche applications, while the isopropyl variant’s lower cost (€90/50 mg) makes it accessible for preliminary screening .

Biological Activity

Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, a compound featuring oxazole rings, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 485394-21-6 |

| IUPAC Name | (4S)-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include the use of chiral auxiliaries to induce stereochemistry and the application of bases like sodium hydroxide in solvents such as dichloromethane. The reaction is often performed at room temperature to achieve high enantiomeric excess and yield.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Its antiproliferative effects were assessed using the MTT assay on human cervical (HeLa), ovarian (A2780), and breast (MCF-7 and MDA-MB-231) cancer cell lines.

Antiproliferative Activity

The antiproliferative activity of this compound was notable:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 0.62 |

| A2780 | 0.75 |

| MCF-7 | 1.08 |

These findings indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and influence signaling pathways critical for cancer cell proliferation and survival. The compound's ability to bind to G-quadruplex structures in DNA has been highlighted as a possible mechanism for its anticancer effects, given that G4 structures play a role in telomerase activity regulation .

Case Studies

- Anticancer Studies : In a study focused on novel anticancer agents targeting G-quadrupoles, derivatives similar to this compound were shown to stabilize G4 structures effectively. This stabilization was linked to reduced telomerase activity in MCF-7 cells, further supporting the compound's potential as an anticancer therapeutic .

- In Vivo Studies : Preliminary in vivo studies have indicated that formulations of bis(2-((S)-4-phenyldihydrooxazol-2-y)phenyl)amine can effectively reduce tumor growth in animal models when administered at specific dosages . These findings are promising for future clinical applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine with high enantiomeric purity?

Answer:

The synthesis of chiral bis(oxazoline) derivatives typically involves multi-step reactions, including cyclocondensation of amino alcohols with nitriles or esters. To achieve high enantiomeric purity, asymmetric induction during oxazoline ring formation is critical. Methodologies include:

- Chiral amino alcohol precursors : Use (S)-phenylglycinol or similar enantiopure starting materials to ensure stereochemical control .

- Catalytic asymmetric cyclization : Employ chiral Lewis acids (e.g., Cu(II) complexes) to promote stereoselective ring closure .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent, catalyst loading) using statistical methods to minimize side products and maximize yield .

Basic: How can the stereochemical integrity of this compound be confirmed post-synthesis?

Answer:

Stereochemical validation requires a combination of analytical techniques:

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (applicable to derivatives with crystallizable substituents) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm enantiomeric excess .

- NMR spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and quantify enantiomeric ratios .

Advanced: How can computational modeling predict the ligand behavior of this compound in asymmetric catalysis?

Answer:

Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations are key:

- Reaction path searches : Identify transition states and intermediates to model catalytic cycles .

- Ligand conformational analysis : Evaluate steric and electronic effects of substituents on metal coordination .

- Machine learning : Train models on existing ligand-catalyst databases to predict enantioselectivity trends .

Advanced: What strategies resolve contradictions in reported catalytic performance of bis(oxazoline) ligands across studies?

Answer:

Discrepancies often arise from subtle experimental variables. Mitigation approaches include:

- Systematic reproducibility protocols : Control moisture, oxygen levels, and metal-ligand stoichiometry rigorously .

- In situ spectroscopic monitoring : Use Raman or IR to detect transient intermediates or ligand decomposition .

- Meta-analysis : Cross-reference reaction conditions (solvent polarity, temperature gradients) from conflicting studies to identify critical variables .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound may be limited, general precautions for aromatic amines apply:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or purification to prevent inhalation of fine particulates .

- Waste disposal : Neutralize amine-containing waste with acidic solutions before disposal to avoid environmental release .

Advanced: How can advanced separation technologies improve purification of this compound from by-products?

Answer:

High-purity isolation requires tailored separation strategies:

- Chiral chromatography : Use cellulose- or amylose-based stationary phases for enantiomer resolution .

- Countercurrent chromatography (CCC) : Separate polar by-products via liquid-liquid partitioning without irreversible adsorption .

- Crystallization screening : Employ high-throughput platforms to identify optimal solvent/anti-solvent pairs for selective crystallization .

Advanced: What mechanistic insights can be gained from studying the ligand’s electronic structure in transition-metal complexes?

Answer:

Spectroscopic and computational tools elucidate metal-ligand interactions:

- X-ray Absorption Spectroscopy (XAS) : Probe oxidation states and coordination geometry of metal centers .

- Natural Bond Orbital (NBO) analysis : Quantify charge transfer and donor-acceptor interactions in DFT-optimized structures .

- EPR spectroscopy : Detect paramagnetic intermediates in catalytic cycles (e.g., Cu(I)/Cu(II) redox states) .

Basic: What are the key spectroscopic signatures (NMR, IR) for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- IR spectroscopy :

Advanced: How can ligand modifications enhance the catalytic activity of bis(oxazoline) complexes in enantioselective transformations?

Answer:

Rational design strategies include:

- Steric tuning : Introduce bulky substituents (e.g., tert-butyl) to enforce specific transition-state geometries .

- Electronic modulation : Attach electron-withdrawing groups (e.g., nitro) to increase Lewis acidity of metal centers .

- Hybrid ligands : Combine oxazoline with phosphine or pyridine moieties for synergistic effects .

Advanced: What role does solvent choice play in the catalytic efficiency of bis(oxazoline)-metal complexes?

Answer:

Solvent effects are multifaceted:

- Polar aprotic solvents (e.g., CH₂Cl₂): Enhance ion pairing in ionic intermediates .

- Coordination competition : Avoid solvents with lone pairs (e.g., THF) that may displace ligands from metal centers .

- Dielectric constant : Influence transition-state stabilization and reaction rates (model via COSMO-RS computations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.